molecular formula C6H14ClNO2 B12987876 (S)-2-Amino-1-hydroxyhexan-3-one hydroChloride

(S)-2-Amino-1-hydroxyhexan-3-one hydroChloride

Cat. No.: B12987876
M. Wt: 167.63 g/mol
InChI Key: LYGHPONXXVTNCB-JEDNCBNOSA-N
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Description

(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a ketone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-hydroxyhexan-3-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanone derivatives.

    Chiral Catalysts: Chiral catalysts are often employed to ensure the production of the (S)-enantiomer.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-hydroxyhexan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl and ketone groups can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Ambroxol Hydrochloride: Used as a mucolytic agent with similar structural features.

    Bromhexine Hydrochloride: Another mucolytic agent with comparable properties.

    Hydrochloric Acid Derivatives: Various compounds with hydrochloride groups that exhibit similar solubility and reactivity.

Uniqueness

(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(2S)-2-amino-1-hydroxyhexan-3-one;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-6(9)5(7)4-8;/h5,8H,2-4,7H2,1H3;1H/t5-;/m0./s1

InChI Key

LYGHPONXXVTNCB-JEDNCBNOSA-N

Isomeric SMILES

CCCC(=O)[C@H](CO)N.Cl

Canonical SMILES

CCCC(=O)C(CO)N.Cl

Origin of Product

United States

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